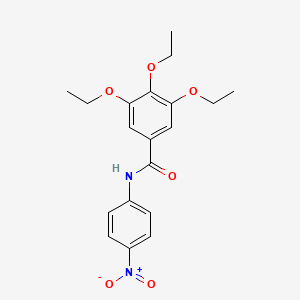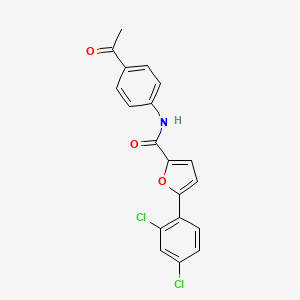![molecular formula C14H18N2O4 B5203161 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine, also known as DMNPE-caged compound, is a commonly used photoactivatable molecule in scientific research. This compound is a derivative of morpholine and is widely used for studying biological processes, including neurotransmitter release, protein-protein interactions, and ion channel function.
作用机制
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound works by releasing the caged molecule upon exposure to light. The nitrophenyl group on the morpholine ring absorbs light at a specific wavelength, causing it to break apart and release the caged molecule. This mechanism allows researchers to control the timing and location of the release, making it a powerful tool for studying biological processes.
Biochemical and Physiological Effects
This compound compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is considered to be biologically inert and does not interfere with normal cellular processes. However, it is important to note that the caged molecule released by this compound compound may have biological effects, depending on the specific molecule being released.
实验室实验的优点和局限性
The advantages of using 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound in lab experiments include its high specificity, low toxicity, and ability to control the timing and location of release. This compound is also relatively easy to use and can be incorporated into a variety of experimental setups. The limitations of this compound compound include its cost, the need for specialized equipment to activate the compound, and the potential for the released molecule to have biological effects.
未来方向
There are many future directions for the use of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound in scientific research. One direction is the development of new caged molecules that can be released by this compound compound, allowing for the study of a wider range of biological processes. Another direction is the optimization of the activation wavelength for this compound compound, which could improve its specificity and reduce potential side effects. Additionally, the use of this compound compound in optogenetics is an area of active research, with potential applications in the treatment of neurological disorders.
合成方法
The synthesis of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound involves the reaction of 2-nitrobenzaldehyde with morpholine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with 2,6-dimethylphenylacetyl chloride to obtain this compound compound. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound compound.
科学研究应用
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound is widely used in scientific research as a photoactivatable molecule. This compound can be activated by light, which allows researchers to control the timing and location of its release. This compound compound has been used to study a variety of biological processes, including neurotransmitter release, protein-protein interactions, and ion channel function. It has also been used in optogenetics, a technique that uses light to control the activity of specific cells in living organisms.
属性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10-8-15(9-11(2)20-10)14(17)7-12-5-3-4-6-13(12)16(18)19/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSKBCPNYHYFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5203078.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)



![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)
![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)
![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)
![3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide](/img/structure/B5203162.png)

